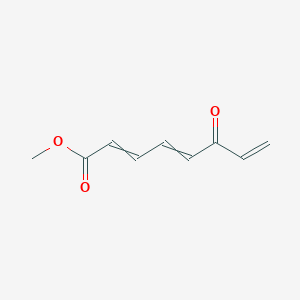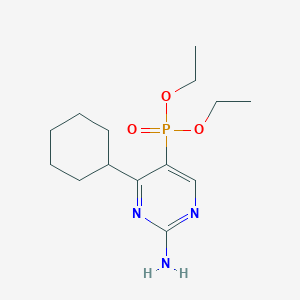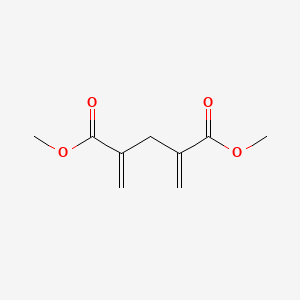
Ethynesulfenic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethynesulfenic acid is an organosulfur compound with the molecular formula C₂H₂OS It is characterized by the presence of a sulfenic acid group (-SOH) attached to an ethyne (acetylene) moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethynesulfenic acid typically involves the reaction of acetylene with sulfur-containing reagents. One common method is the reaction of acetylene with sulfur monochloride (S₂Cl₂) under controlled conditions. The reaction is carried out in an inert solvent such as carbon tetrachloride (CCl₄) at low temperatures to prevent decomposition.
Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its limited commercial applications and the challenges associated with its stability. Most preparations are conducted on a laboratory scale for research purposes.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form sulfinic and sulfonic acids. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reduction of this compound can yield thiols or sulfides, depending on the reducing agent used. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: The sulfenic acid group can participate in nucleophilic substitution reactions, where the -SOH group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: H₂O₂, KMnO₄, and other strong oxidizers.
Reduction: LiAlH₄, NaBH₄, and other hydride donors.
Substitution: Halides, amines, and other nucleophiles under mild to moderate conditions.
Major Products Formed:
Oxidation: Sulfinic acids (RSO₂H) and sulfonic acids (RSO₃H).
Reduction: Thiols (RSH) and sulfides (RSR’).
Substitution: Various substituted sulfenic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It serves as an intermediate in the synthesis of more complex sulfur-containing compounds. Its unique reactivity makes it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies.
Biology: While direct biological applications are limited, derivatives of ethynesulfenic acid may have potential as bioactive molecules or probes for studying sulfur-related biochemical processes.
Medicine: Research into sulfenic acid derivatives has shown promise in developing new therapeutic agents, particularly in the field of antimicrobial and anticancer drugs.
Industry: Although not widely used industrially, this compound and its derivatives could find applications in materials science, particularly in the development of novel polymers and coatings.
Mecanismo De Acción
The mechanism of action of ethynesulfenic acid involves its ability to act as both an electrophile and a nucleophile. The sulfenic acid group (-SOH) can undergo nucleophilic attack, leading to the formation of various products depending on the reacting species. Additionally, the ethyne moiety can participate in reactions typical of alkynes, such as addition and cycloaddition reactions.
Molecular Targets and Pathways:
Electrophilic Reactions: The -SOH group can react with nucleophiles such as amines and thiols.
Nucleophilic Reactions: The ethyne moiety can undergo addition reactions with electrophiles such as halogens and acids.
Comparación Con Compuestos Similares
Ethynesulfenic acid can be compared with other sulfenic acids and related sulfur-containing compounds:
Methanesulfenic Acid (CH₃SOH): Similar in structure but with a methyl group instead of an ethyne. It is more stable and has been studied more extensively.
Ethanesulfenic Acid (C₂H₅SOH): Contains an ethyl group instead of an ethyne. It is also more stable and commonly used in various applications.
Sulfinic Acids (RSO₂H) and Sulfonic Acids (RSO₃H): These are oxidation products of sulfenic acids and are more stable. They are widely used in industrial and pharmaceutical applications.
Uniqueness: this compound is unique due to the presence of both a sulfenic acid group and an ethyne moiety, which imparts distinct reactivity and potential for diverse chemical transformations.
Propiedades
Número CAS |
121564-25-8 |
|---|---|
Fórmula molecular |
C2H2OS |
Peso molecular |
74.10 g/mol |
Nombre IUPAC |
hydroxysulfanylethyne |
InChI |
InChI=1S/C2H2OS/c1-2-4-3/h1,3H |
Clave InChI |
WVPHPPBOCBKHCG-UHFFFAOYSA-N |
SMILES canónico |
C#CSO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-Phenyl-3-[4-(trifluoromethyl)phenyl]propane-1,3-dione](/img/structure/B14290562.png)


![3-[2-(Naphthalen-1-yl)ethenyl]-2H-1-benzopyran-2-one](/img/structure/B14290575.png)


![N-{3-Oxo-3-[(propan-2-yl)amino]propyl}pyridine-3-carboxamide](/img/structure/B14290590.png)
![2-[(Pyridin-4-yl)methyl]-3,4,5,6,7,8-hexahydrophenanthren-1(2H)-one](/img/structure/B14290596.png)
![1-[4-(Dimethylamino)phenyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14290613.png)
